2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Brand Name: Vulcanchem
CAS No.: 1936186-34-3
VCID: VC7097047
InChI: InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3
SMILES: CC1C2CC(N1CC3=CC=CC=C3)C=C2
Molecular Formula: C14H17N
Molecular Weight: 199.297

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene

CAS No.: 1936186-34-3

Cat. No.: VC7097047

Molecular Formula: C14H17N

Molecular Weight: 199.297

* For research use only. Not for human or veterinary use.

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene - 1936186-34-3

Specification

CAS No. 1936186-34-3
Molecular Formula C14H17N
Molecular Weight 199.297
IUPAC Name 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Standard InChI InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3
Standard InChI Key UODCZKFJFLNXBN-UHFFFAOYSA-N
SMILES CC1C2CC(N1CC3=CC=CC=C3)C=C2

Introduction

Structural and Chemical Identity

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene (CAS: 1936186-34-3) is a nitrogen-containing bicyclic compound characterized by a norbornene-like scaffold. The core structure consists of a bicyclo[2.2.1]hept-5-ene system, where one carbon atom is replaced by a nitrogen atom at the 2-position. Substituents include a benzyl group at the 2-position and a methyl group at the 3-position, conferring steric and electronic modulation to the molecule .

Molecular Formula and Weight

While explicit data for this compound is limited, structural analogs such as benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PubChem CID: 15817097) provide a reference framework. Based on substituent analysis, the molecular formula is estimated as C₁₄H₁₇N, with a molecular weight of 199.3 g/mol .

Stereochemical Considerations

The bicyclic system imposes rigid stereochemistry, with the benzyl and methyl groups occupying distinct spatial orientations. Patent data on related 2-azabicyclo compounds highlights the importance of stereochemistry in biological activity, though specific configurations for this derivative remain underexplored .

Synthesis and Manufacturing

Diels-Alder Reaction Pathway

A key synthesis route for azabicyclo[2.2.1]hept-5-ene derivatives involves a Diels-Alder reaction between cyclopentadiene and electron-deficient dienophiles. For example, the patent EP0508352B1 describes the reaction of cyclopentadiene with methanesulfonyl cyanide to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, followed by hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one . Adapting this method, the benzyl and methyl substituents could be introduced via nucleophilic substitution or reductive amination at the nitrogen center.

Table 1: Representative Reaction Conditions

ParameterDetailsSource
DienophileMethanesulfonyl cyanide
SolventDichloromethane, tetrahydrofuran
Temperature-20°C to +40°C
CatalysisAcidic (e.g., acetic acid)

Post-Modification Strategies

Functionalization of the azabicyclo core may involve:

  • Benzylation: Quaternization of the nitrogen atom using benzyl halides.

  • Methylation: Alkylation with methylating agents like methyl iodide.
    These steps likely require careful optimization to avoid side reactions, given the strain inherent to the bicyclic system .

Physicochemical Properties

Stability and Reactivity

The compound’s bicyclic structure confers moderate stability, though the presence of an enamine moiety (C=N) may render it susceptible to hydrolysis under acidic or basic conditions. Analogous compounds, such as 3-methanesulfonyl-2-azabicyclo derivatives, are noted for low thermal stability, necessitating gentle handling during isolation .

Table 2: Hazard Classification (GHS)

Hazard CodeRisk StatementSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and eye protection, is recommended during handling .

Applications and Derivatives

Pharmaceutical Intermediates

2-Azabicyclo[2.2.1]hept-5-ene derivatives are precursors to carbocyclic nucleoside analogues, which exhibit antiviral and antitumor activity. For instance, (±)-3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene serves as a key intermediate in synthesizing chemotherapeutic agents . The benzyl and methyl substituents in this compound may enhance lipophilicity, potentially improving blood-brain barrier penetration.

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